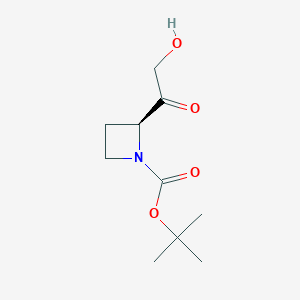

tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate

Beschreibung

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is a chiral azetidine derivative featuring a hydroxyacetyl substituent at the 2-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The (2S) stereochemistry and the hydroxyacetyl moiety make this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and peptide mimetics.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)8(13)6-12/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBZVYQBDFYFB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Hydroxyacetylation: The hydroxyacetyl group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate has several scientific research applications, including:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the synthesis of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyacetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the azetidine ring can provide structural rigidity and specificity in binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate

- Structure : Replaces the hydroxyl group with chlorine.

- Molecular Formula: C₁₀H₁₆ClNO₃ vs. C₁₀H₁₇NO₄ (hydroxyacetyl analog).

- Molecular Weight : 233.69 vs. ~231.25 (estimated for hydroxyacetyl).

- Reactivity : The chloroacetyl group is more electrophilic, making it reactive in nucleophilic substitutions (e.g., forming amides or esters). In contrast, the hydroxyacetyl group may participate in hydrogen bonding or oxidation reactions .

tert-Butyl(2S)-2-(aminomethyl)azetidine-1-carboxylate

- Structure: Substitutes hydroxyacetyl with aminomethyl.

- Molecular Formula : C₉H₁₈N₂O₂.

- Properties : The amine group introduces basicity (pKa ~9–10), enabling participation in acid-base reactions or as a site for further functionalization (e.g., acylation). This contrasts with the hydroxyacetyl derivative, which is less basic but more polar .

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

- Structure : Carboxylic acid at the 2-position instead of hydroxyacetyl.

- Molecular Formula: C₉H₁₅NO₄.

- Applications: Useful in peptide synthesis as a constrained amino acid analog. The carboxylic acid allows for direct coupling to amines, whereas the hydroxyacetyl group may require activation (e.g., as a mixed carbonate) .

Substituent Effects on Physical and Chemical Properties

| Compound Name | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | 2-hydroxyacetyl | ~231.25 | Polar, hydrogen-bond donor, oxidation-prone |

| tert-Butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate | 2-chloroacetyl | 233.69 | Electrophilic, reactive in substitutions |

| tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate | hydroxymethyl, dimethyl | 215.29 | Sterically hindered, reduced ring strain |

| tert-Butyl 2-(4-methoxyphenyl)azetidine-1-carboxylate | 4-methoxyphenyl | Varies | Aromatic, π-π stacking capability |

Research Findings and Data Gaps

- Reactivity Studies : Hydroxyacetyl derivatives may undergo oxidation to form ketones or participate in nucleophilic additions, whereas chloroacetyl analogs are more stable under basic conditions .

- Gaps : Direct data on the biological activity, crystallography, or detailed kinetic studies of the hydroxyacetyl derivative are absent in the provided evidence.

Biologische Aktivität

tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.

- Molecular Formula : C10H17NO4

- Molar Mass : 201.25 g/mol

- Density : 1.05 g/mL

- Boiling Point : 270.3 °C (predicted)

- Flash Point : 117.3 °C

- pKa : 14.77 (predicted)

The biological activity of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is primarily attributed to its functional groups, particularly the hydroxyacetyl group, which can engage in hydrogen bonding and other interactions with biological macromolecules. The azetidine ring contributes to structural rigidity, enhancing binding specificity to molecular targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azetidine derivatives, including tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate. Results indicated a significant reduction in growth for Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | Staphylococcus aureus | 15 |

| Control | Penicillin | 20 |

Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate exhibited dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Enzyme Inhibition

Research focusing on enzyme inhibition revealed that tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 value was determined to be approximately 25 µM.

Comparison with Similar Compounds

When compared to similar compounds such as tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate and tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, the azetidine derivative demonstrates unique properties due to its four-membered ring structure, which may lead to distinct biological interactions.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | Azetidine | Antimicrobial, Anticancer |

| tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate | Pyrrolidine | Anticancer |

| tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | Azetidine | Limited activity reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.